3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-carbonitril
Übersicht
Beschreibung
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile is a chemical compound belonging to the class of benzoxazines Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings .
Wirkmechanismus
Mode of Action
It is known that similar compounds, such as 1,4-oxazines, are involved in a one-pot asymmetric transfer hydrogenation/cyclization enantio-relay process . This process allows the asymmetric transfer hydrogenation of alkynones to form chiral alkynols, which can then be converted into 3,4-dihydro-2H-1,4-oxazines .
Biochemical Pathways
It is known that similar compounds, such as 1,4-oxazines, are involved in the total synthesis of morpholines .
Action Environment
It is known that similar compounds, such as 7-methoxy-3,4-dihydro-2h-benzo[b][1,4]oxazine, should be stored in a dry environment at 2-8°c .
Biochemische Analyse
Biochemical Properties
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical processes.
Cellular Effects
The effects of 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.
Molecular Mechanism
At the molecular level, 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain kinases, which are enzymes that play a critical role in signal transduction . This inhibition can result in altered cellular responses and changes in gene expression. Furthermore, the compound can induce conformational changes in proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
The temporal effects of 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile in laboratory settings are crucial for understanding its stability and long-term impact. Over time, the compound may undergo degradation, which can influence its efficacy and safety . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage threshold is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s influence on metabolic pathways can provide insights into its potential therapeutic applications and its impact on overall metabolism.
Transport and Distribution
The transport and distribution of 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile plays a vital role in its function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications This localization can affect its activity and interactions with other biomolecules, ultimately influencing its biological effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile can be achieved through several methods. One common approach involves a one-pot three-component reaction using mechanochemistry. This method utilizes a multiposition jar milling system, allowing for the simultaneous processing of multiple samples. The reaction typically involves the use of aldehydes, amines, and nitriles as starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry techniques can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo-derivative.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents onto the benzoxazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of substituted benzoxazines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-benzo[e][1,3]oxazine: Another benzoxazine derivative with similar structural features but different biological activities.
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile: A closely related compound with variations in the position of the nitrile group
Uniqueness
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile is unique due to its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAQDDWUSDXYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695258 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566158-19-8 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.